molecular formula C11H13NO2 B2727981 (2S,3S)-3-phenylpyrrolidine-2-carboxylic acid CAS No. 51212-39-6

(2S,3S)-3-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B2727981
CAS No.: 51212-39-6
M. Wt: 191.23
InChI Key: VDEMEKSASUGYHM-UWVGGRQHSA-N
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Description

(2S,3S)-3-phenylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a phenyl group and a carboxylic acid group, making it a versatile building block for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-phenylpyrrolidine-2-carboxylic acid typically involves the asymmetric reduction of a precursor compound. One common method includes the use of carbonyl reductase from Lactobacillus fermentum to catalyze the reduction of 2-chloro-β-ketoester, forming the desired chiral compound . The reaction conditions involve preparing engineering bacteria containing the reductase, disrupting the cells to obtain the enzyme, and mixing the enzyme with the substrate and necessary cofactors for the reduction reaction.

Industrial Production Methods

Industrial production of this compound may involve similar enzymatic reduction methods, scaled up for higher yield and efficiency. The process is designed to be environmentally friendly, simple to operate, and suitable for industrial amplification, ensuring high substrate concentration and product yield .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-phenylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups on the pyrrolidine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the phenyl ring or the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further synthetic applications.

Scientific Research Applications

(2S,3S)-3-phenylpyrrolidine-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a chiral building block for synthesizing complex organic molecules.

    Biology: The compound is used in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor for developing pharmaceutical agents with potential therapeutic effects.

    Industry: The compound’s derivatives are used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3S)-3-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3S)-3-phenylpyrrolidine-2-carboxylic acid apart is its specific combination of a pyrrolidine ring with a phenyl group and a carboxylic acid group, providing unique reactivity and versatility in synthetic applications. Its chiral nature also makes it valuable for studying stereoselective reactions and developing enantiomerically pure pharmaceuticals.

Properties

IUPAC Name

(2S,3S)-3-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEMEKSASUGYHM-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922767
Record name 3-Phenylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118758-48-8
Record name 3-Phenylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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